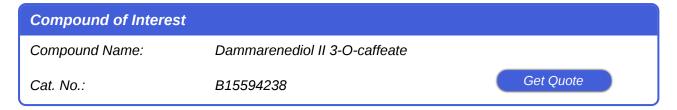


Spectroscopic and Biosynthetic Insights into Dammarenediol II 3-O-caffeate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid ester, a class of compounds known for their diverse pharmacological activities. This technical guide provides a detailed overview of the spectroscopic characteristics of Dammarenediol II 3-O-caffeate. While experimental data for the complete molecule is sparse in publicly available literature, this document offers a comprehensive analysis based on the well-documented spectroscopic data of its constituent moieties: Dammarenediol II and a caffeate ester. Predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are presented in structured tables for clarity. Furthermore, this guide outlines relevant experimental protocols for the isolation and characterization of similar natural products and details the biosynthetic pathway of the Dammarenediol II core.

Introduction

Dammarenediol II 3-O-caffeate is a natural product that has been identified in plant species such as Ostryopsis nobilis.[1][2][3] It belongs to the dammarane family of tetracyclic triterpenes, which are recognized for their potential therapeutic properties. The molecule is an ester formed between the 3-hydroxyl group of Dammarenediol II and the carboxyl group of caffeic acid.



Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and further investigation in drug discovery and development.

Predicted Spectroscopic Data

Due to the limited availability of complete, published experimental spectra for **Dammarenediol II 3-O-caffeate**, the following sections provide a predicted spectroscopic profile based on the known data of Dammarenediol II and caffeic acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **Dammarenediol II 3-O-caffeate** is predicted to be a composite of the signals from the Dammarenediol II backbone and the caffeate moiety, with specific shifts indicative of the ester linkage at the C-3 position.

2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the triterpenoid methyl groups, olefinic protons, and the protons of the caffeate group. The H-3 proton of the Dammarenediol II core will experience a downfield shift due to the deshielding effect of the adjacent ester carbonyl group.

Table 1: Predicted 1H NMR Data for **Dammarenediol II 3-O-caffeate**



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
Dammarenediol II Moiety			
H-3	~4.5 - 4.7	dd	Shifted downfield due to esterification
H-12	~3.5 - 3.7	m	
H-24	~5.1	t	Olefinic proton
Methyl Protons (approx.)	0.7 - 1.7	S	Multiple singlet signals for the eight methyl groups
Caffeate Moiety			
Η-7' (α)	~6.3	d	J ≈ 16 Hz, trans- olefinic proton
Η-8' (β)	~7.6	d	J ≈ 16 Hz, trans- olefinic proton
H-2'	~7.0 - 7.2	d	Aromatic proton
H-5'	~6.8 - 6.9	d	Aromatic proton
H-6'	~6.9 - 7.1	dd	Aromatic proton

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the 30 carbons of the Dammarenediol II skeleton and the 9 carbons of the caffeate group. The C-3 carbon of the Dammarenediol II moiety is expected to be shifted downfield, while the adjacent carbons (C-2 and C-4) will experience a slight upfield shift upon esterification.

Table 2: Predicted 13C NMR Data for Dammarenediol II 3-O-caffeate



Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Dammarenediol II Moiety		
C-3	~80 - 82	Shifted downfield due to esterification
C-20	~72 - 74	
C-24	~124 - 126	Olefinic carbon
C-25	~131 - 133	Olefinic carbon
Caffeate Moiety		
C-9' (C=O)	~166 - 168	Ester carbonyl
C-8' (β)	~145 - 147	Olefinic carbon
C-7' (a)	~115 - 117	Olefinic carbon
C-1'	~126 - 128	Aromatic carbon
C-2'	~114 - 116	Aromatic carbon
C-3'	~145 - 147	Aromatic carbon bearing a hydroxyl group
C-4'	~148 - 150	Aromatic carbon bearing a hydroxyl group
C-5'	~115 - 117	Aromatic carbon
C-6'	~121 - 123	Aromatic carbon

Mass Spectrometry (MS)

The mass spectrum of **Dammarenediol II 3-O-caffeate** (Molecular Formula: $C_{39}H_{58}O_{5}$, Molecular Weight: 606.88 g/mol) is expected to show a prominent molecular ion peak in high-resolution mass spectrometry (HRMS). The fragmentation pattern in MS/MS would likely involve the neutral loss of the caffeoyl group and subsequent fragmentations of the Dammarenediol II core.



Table 3: Predicted Mass Spectrometry Data for Dammarenediol II 3-O-caffeate

m/z (predicted)	Ion/Fragment	Notes
606.4281	[M]+	Molecular ion
588.4175	[M-H ₂ O]+	Loss of a water molecule
427.3627	[M - Caffeoyl group]+	Loss of the caffeoyl moiety (C ₉ H ₇ O ₃)
409.3521	[M - Caffeoyl group - H ₂ O]+	Subsequent loss of water from the Dammarenediol II fragment
163.0395	[Caffeic acid - H ₂ O]+	Fragment corresponding to the caffeoyl moiety

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the hydroxyl, ester carbonyl, and aromatic functionalities.

Table 4: Predicted Infrared (IR) Absorption Bands for Dammarenediol II 3-O-caffeate

Functional Group	Vibration
О-Н	Stretching (from the caffeate and C-20 hydroxyls)
С-Н	Stretching (aliphatic)
C=O	Stretching (ester carbonyl)
C=C	Stretching (olefinic and aromatic)
C=C	Stretching (aromatic ring)
C-O	Stretching (ester)
	O-H C-H C=O C=C



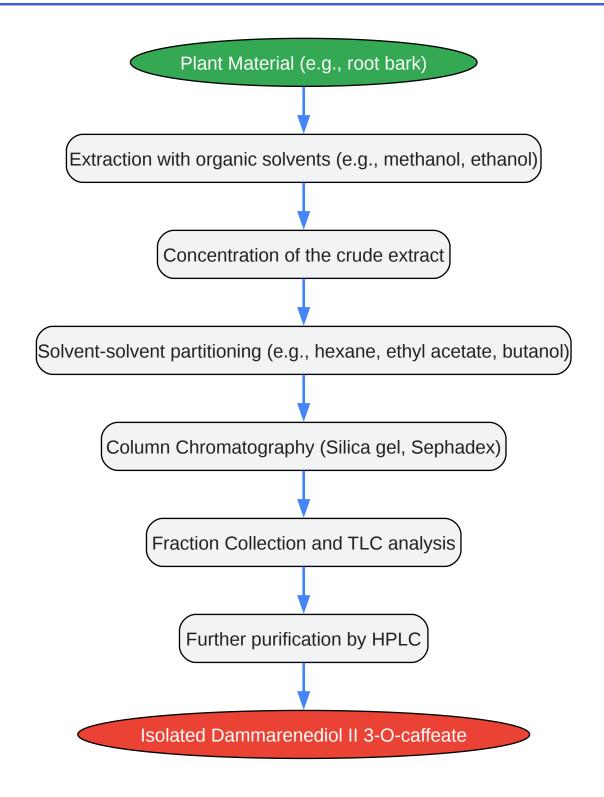
Experimental Protocols

While a specific protocol for the isolation of **Dammarenediol II 3-O-caffeate** is not detailed in the available literature, a general methodology can be inferred from the isolation of similar triterpenoids and phenolic esters from plant sources.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the extraction and isolation of compounds like **Dammarenediol II 3-O-caffeate** from plant material.





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Caption: General workflow for the isolation of **Dammarenediol II 3-O-caffeate**.

Spectroscopic Analysis



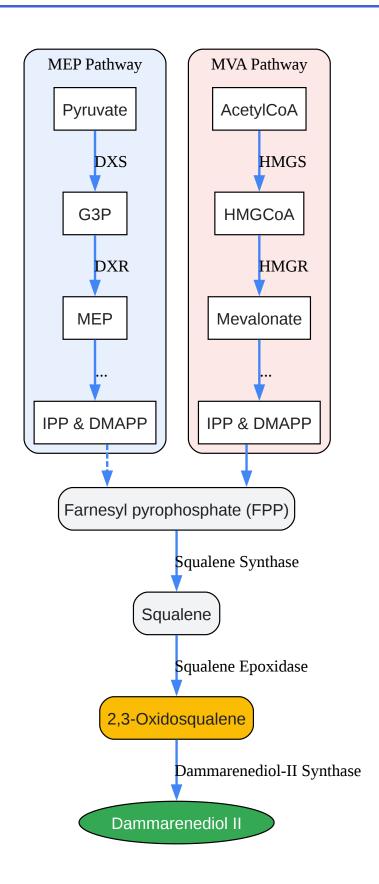
- NMR Spectroscopy:1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated solvents like CDCl₃ or CD₃OD.
- Mass Spectrometry: High-resolution mass spectra would be obtained using techniques such as ESI-TOF or Orbitrap MS to determine the accurate mass and elemental composition.
 MS/MS fragmentation would be performed to elucidate the structure.
- IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Biosynthesis of Dammarenediol II

Dammarenediol II is a key precursor in the biosynthesis of dammarane-type ginsenosides.[4][5] Its biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common intermediate in triterpenoid synthesis.[4][5] This crucial step is catalyzed by the enzyme dammarenediol-II synthase.[4][5]

The following diagram illustrates the biosynthetic pathway leading to Dammarenediol II.





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Caption: Biosynthetic pathway of Dammarenediol II from primary metabolites.



Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and biosynthetic origin of **Dammarenediol II 3-O-caffeate** for the scientific community. The presented predicted data serves as a valuable reference for researchers working on the isolation, identification, and biological evaluation of this and related compounds. Further experimental work is necessary to fully characterize the spectroscopic profile of **Dammarenediol II 3-O-caffeate** and explore its therapeutic potential.

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